
L-687,384 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
The synthesis of L-687,384 hydrochloride involves several steps, starting with the preparation of the core spiro compound. The synthetic route typically includes:
Formation of the spiro compound: This involves the reaction of a naphthalene derivative with a piperidine derivative under specific conditions to form the spiro structure.
Benzylation: The spiro compound is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
L-687,384 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzyl group can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
L-687,384 hydrochloride has several scientific research applications:
Neuroscience: It is used to study sigma receptors and their role in the central nervous system. Its ability to act as an NMDA antagonist makes it valuable in research on neuroprotection and neurodegenerative diseases.
Pharmacology: The compound is used to investigate the pharmacological effects of sigma receptor agonists and NMDA antagonists. It helps in understanding the therapeutic potential of these receptors in various conditions.
Medicinal Chemistry: Researchers use this compound to design and develop new drugs targeting sigma receptors and NMDA receptors.
Industry: It may have applications in the development of new therapeutic agents and in the study of receptor-ligand interactions.
Mechanism of Action
L-687,384 hydrochloride exerts its effects primarily through its interaction with sigma 1 receptors and NMDA receptors. As a sigma 1 receptor agonist, it binds to these receptors and modulates their activity, which can influence various cellular processes. As an NMDA antagonist, it inhibits the activity of NMDA receptors, which are involved in excitatory neurotransmission in the brain. This dual action makes it a valuable tool for studying the complex interactions between these receptor systems .
Comparison with Similar Compounds
L-687,384 hydrochloride is unique due to its dual action as a sigma 1 receptor agonist and NMDA antagonist. Similar compounds include:
Spipethiane: Another sigma 1 receptor ligand with high selectivity.
BMS-189453: A compound with similar receptor interactions.
KB-R7943: Another compound used in receptor studies.
These compounds share some similarities in their receptor interactions but differ in their specific binding affinities and pharmacological profiles, highlighting the uniqueness of this compound.
Properties
CAS No. |
95417-61-1 |
|---|---|
Molecular Formula |
C21H26ClN |
Molecular Weight |
327.9 g/mol |
IUPAC Name |
1'-benzylspiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C21H25N.ClH/c1-2-7-18(8-3-1)17-22-15-13-21(14-16-22)12-6-10-19-9-4-5-11-20(19)21;/h1-5,7-9,11H,6,10,12-17H2;1H |
InChI Key |
ZKKYQWOBXVJKIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CCN(CC3)CC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B10814560.png)
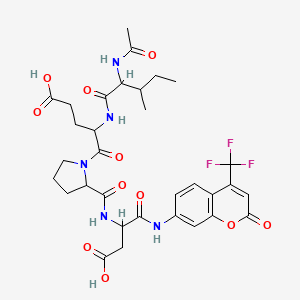
![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]pentanamido]phenyl}methyl N-[(1S)-1-{[(1S)-1-{[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-2-{[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)e](/img/structure/B10814562.png)
![[(2R,3R,4R,5S,6S,7S,8R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10814572.png)

![Calcitriol impurity C [EP impurity]](/img/structure/B10814588.png)
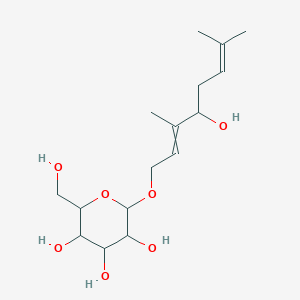
![(1R,10R,13S,14S)-7-[(3R,5S)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2S)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B10814594.png)
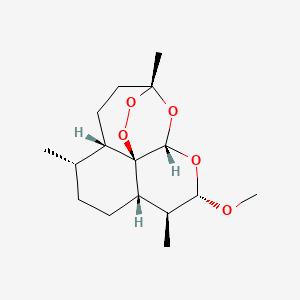
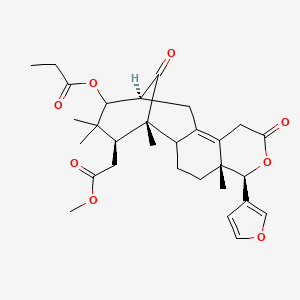
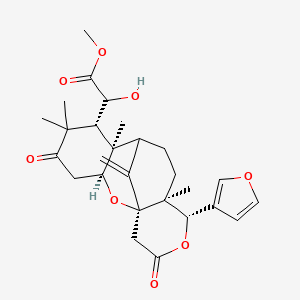

![1-[6-(Triphenylmethoxy)hexyl]thymine](/img/structure/B10814643.png)
![2-[[2-[[2-[[1-[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B10814648.png)
